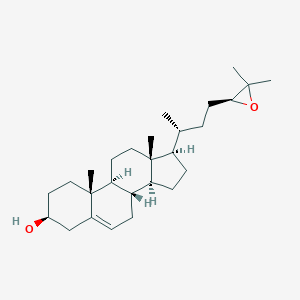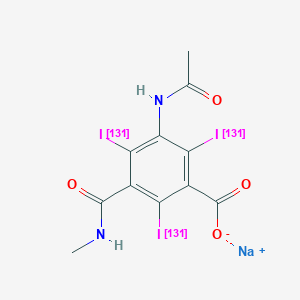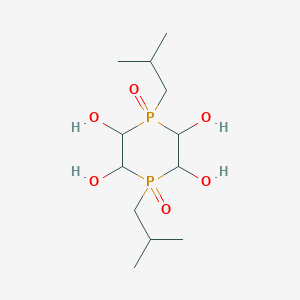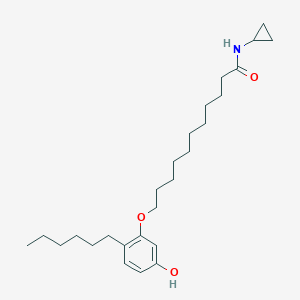
CB-52
科学研究应用
作用机制
CB-52 通过与 CB2 大麻素受体结合发挥作用,充当中性拮抗剂 . 这意味着它与受体结合而不激活它,从而阻断其他激动剂的作用。 This compound 的分子靶标包括 CB2 受体,其作用机制包括抑制受体的信号通路,这可以调节各种生理过程,如免疫反应和炎症 .
生化分析
Biochemical Properties
CB-52 interacts with the CB1 and CB2 receptors, exhibiting high-affinity binding . It behaves primarily as a CB1 receptor partial agonist and a CB2 receptor neutral antagonist in vitro .
Cellular Effects
The effects of this compound on cells are primarily mediated through its interactions with the CB1 and CB2 receptors . By acting as a partial agonist at the CB1 receptor and a neutral antagonist at the CB2 receptor, this compound can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with the CB1 and CB2 receptors . As a partial agonist of the CB1 receptor and a neutral antagonist of the CB2 receptor, this compound can influence enzyme activity and gene expression .
Metabolic Pathways
This compound is involved in the endocannabinoid system’s metabolic pathways due to its interactions with the CB1 and CB2 receptors . Specific information on the enzymes or cofactors it interacts with, or its effects on metabolic flux or metabolite levels, is not currently available.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its interactions with the CB1 and CB2 receptors . Specific information on any transporters or binding proteins it interacts with, or its effects on localization or accumulation, is not currently available.
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are likely influenced by its interactions with the CB1 and CB2 receptors . Specific information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is not currently available.
准备方法
CB-52的合成涉及多个步骤,从核心结构的制备开始,然后进行官能化以引入所需的取代基。合成路线通常包括以下步骤:
核心结构的形成: this compound的核心结构是通过一系列有机反应合成的,包括缩合反应和环化反应。
官能化: 然后通过亲核取代和酯化反应引入环丙基和己基-5-羟基苯氧基,对核心结构进行官能化。
化学反应分析
CB-52 经历各种化学反应,包括:
氧化: this compound可以用常见的氧化剂(如高锰酸钾或三氧化铬)氧化,形成相应的氧化产物。
还原: this compound的还原可以使用还原剂(如氢化铝锂或硼氢化钠)来实现,从而形成还原的衍生物。
这些反应中常用的试剂和条件包括二氯甲烷、乙醇等有机溶剂,反应温度范围从室温到回流条件 . 这些反应形成的主要产物取决于所使用的具体试剂和条件。
相似化合物的比较
CB-52 由于其特定的结构和结合特性,与其他类大麻素受体配体相比是独一无二的。类似的化合物包括:
Δ9-四氢大麻酚 (THC): 大麻的主要精神活性成分,在 CB1 和 CB2 受体上均起部分激动剂的作用.
花生四烯乙醇胺 (AEA): 一种内源性大麻素,在 CB1 和 CB2 受体上均起部分激动剂的作用.
This compound 的独特性在于其选择性结合 CB2 受体及其中性拮抗剂特性,这使其有别于其他类大麻素受体配体 .
属性
IUPAC Name |
N-cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO3/c1-2-3-4-11-14-22-16-19-24(28)21-25(22)30-20-13-10-8-6-5-7-9-12-15-26(29)27-23-17-18-23/h16,19,21,23,28H,2-15,17-18,20H2,1H3,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJRHOCTESKVMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C=C(C=C1)O)OCCCCCCCCCCC(=O)NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017200 | |
| Record name | N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869376-90-9 | |
| Record name | N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


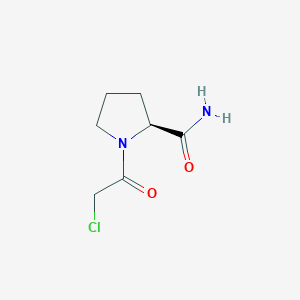
![Benzenemethanamine, 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]-](/img/structure/B106475.png)
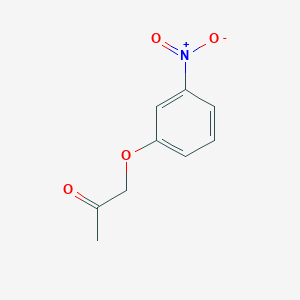
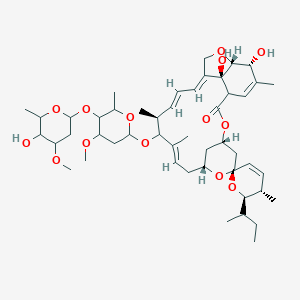

![[4-(Difluoromethoxy)phenyl]hydrazine](/img/structure/B106488.png)
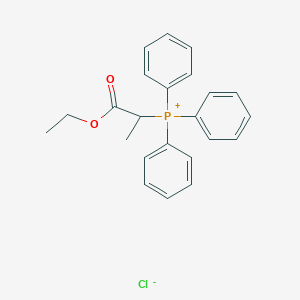
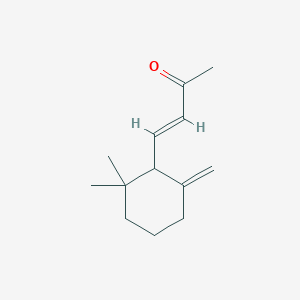
![3,4,5,6,7,8-Hexahydro-1-[(4-methoxyphenyl)methyl]isoquinoline](/img/structure/B106492.png)
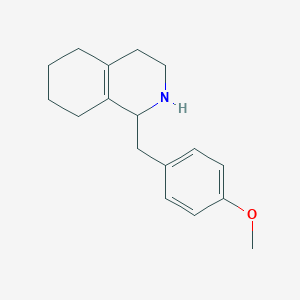
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B106496.png)
